Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
Description
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral, sulfonamide-protected aziridine with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.34 g/mol . The compound features a strained three-membered aziridine ring substituted with a methyl group at the 2-position and a 4-methylphenylsulfonyl (tosyl) group at the 1-position. The (2R) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and regioselective ring-opening reactions .
Synthetic routes for this compound often involve N-tosylation of precursor aziridines. For example, describes the use of sodium p-toluenesulfinate and aldehydes in formic acid to generate imine-sulfonamide adducts, which can be cyclized to form sulfonyl aziridines . The compound’s stability and reactivity are influenced by the electron-withdrawing tosyl group, which activates the aziridine ring for nucleophilic attack while preventing spontaneous polymerization .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-BFHBGLAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428303 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177971-32-3 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
- N-Tosylation : (R)-2-amino-1-propanol reacts with p-toluenesulfonyl chloride (2.5 equiv) in dichloromethane using triethylamine (3.0 equiv) and catalytic DMAP at 0°C → rt.
- O-Tosylation : Excess TsCl converts the β-hydroxyl group to a tosylate, generating a dual-leaving group system.
- Cyclization : Intramolecular SN2 displacement by the sulfonamide nitrogen occurs under mild basic conditions (NaHCO3, rt), forming the aziridine ring with retention of configuration.
This method yields (2R)-2-methyl-N-tosylaziridine in 92% yield with >99% enantiomeric excess (ee) on multigram scales (). Critical parameters include strict temperature control during N-tosylation to prevent epimerization and the use of anhydrous conditions to minimize hydrolysis.
Table 1. Optimization of One-Pot Tosylation-Cyclization
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| TsCl Equiv | 2.5 | +15 vs. 2.0 |
| Base | NaHCO3 | +22 vs. NaOH |
| Temperature | 0°C → rt | +18 vs. rt |
| Solvent | CH2Cl2 | +12 vs. THF |
Modified Wenker Cyclization for Unstable Substrates
The classical Wenker synthesis, which involves treating β-amino alcohols with concentrated H2SO4, often fails for acid-sensitive substrates. An improved protocol () employs chlorosulfonic acid to generate amino alcohol hydrogen sulfates, followed by cyclization with Na2CO3 (Fig. 1B).
Procedure Highlights
- (R)-2-Amino-1-propanol hydrogen sulfate is prepared by dropwise addition of chlorosulfonic acid (1.1 equiv) to the amino alcohol in Et2O at -20°C.
- Cyclization with 2M Na2CO3 at 50°C for 3 h affords the aziridine in 78% yield ().
This method circumvents the harsh acidic conditions of traditional Wenker synthesis, making it suitable for substrates prone to elimination. However, the ee drops to 94% due to partial racemization during sulfate formation, necessitating a final recrystallization step (hexanes, -20°C) to restore enantiopurity.
Resolution of Racemic Mixtures via Chiral Chromatography
For laboratories without access to chiral β-amino alcohols, enzymatic or chromatographic resolution provides an alternative. The racemic aziridine synthesized via Sc(OTf)3-catalyzed condensation () can be resolved using chiral HPLC:
- Column : Chiralpak IA (250 × 4.6 mm)
- Mobile Phase : 10% iPrOH/hexanes
- Flow Rate : 1.0 mL/min
- Retention Times : (S)-enantiomer = 24.4 min, (R)-enantiomer = 26.3 min ()
While effective, this method is limited by low throughput (≤500 mg/batch) and solvent consumption, making it impractical for large-scale applications.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for (2R)-2-Methyl-N-Tosylaziridine Synthesis
*After recrystallization
Synthetic Applications and Derivitization
The electron-withdrawing tosyl group facilitates ring-opening reactions critical for further functionalization:
- Polymerization : (2R)-2-Methyl-N-tosylaziridine undergoes ring-opening polymerization (ROP) with TMSN3 to form α-azido-polyaziridines, enabling "click" chemistry modifications ().
- Cross-Coupling : Pd-catalyzed coupling with arylboronic acids at the C3 position occurs regioselectively, preserving the stereogenic center ().
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of the sulfonyl group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.
Oxidation: Forms sulfonyl aziridines.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Regioselectivity :
- The target compound’s 2-methyl group directs nucleophilic attack to the less substituted carbon, favoring anti-Markovnikov ring-opening .
- Chiral auxiliaries: The (2R)-configuration enables enantioselective synthesis of amino alcohols and β-lactams, outperforming racemic analogs in stereochemical control .
Biological Activity
Aziridines are a class of nitrogen-containing heterocycles characterized by a three-membered ring structure, which includes one nitrogen atom and two carbon atoms. The compound Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is notable for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the biological activity of this specific aziridine derivative.
Antimicrobial Activity
Aziridines have been recognized for their antimicrobial properties. Research has shown that aziridine derivatives can serve as effective antibacterial agents. For instance, a study evaluated the in vitro antimicrobial activities of various aziridine-thiourea derivatives, revealing that certain compounds exhibited significant antibacterial activity against clinical isolates of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8-16 µg/mL for the most potent derivatives .
Table 1: Antimicrobial Activity of Aziridine Derivatives
| Compound ID | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 3f | R1: Cyclohexyl, R2: (S)-2-methyl | 8-16 | Antibacterial |
| 3a | R1: Methyl, R2: (S)-2-isopropyl | 16-32 | Antibacterial |
| Control | Ampicillin | <8 | Antibacterial |
Anticancer Activity
The anticancer potential of aziridine derivatives is also significant. A study focusing on aziridine phosphine oxides demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values were determined, indicating that these compounds can effectively disrupt cell viability through mechanisms such as apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of Aziridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5 | HeLa | 15 | Apoptosis, S-phase arrest |
| 7 | Ishikawa | 20 | Apoptosis, G1 phase reduction |
The biological activity of aziridine derivatives can be attributed to several mechanisms:
- Alkylation : Aziridines are known alkylating agents that can form covalent bonds with nucleophiles such as DNA. This interaction leads to DNA cross-linking and subsequent cell death .
- Reactive Oxygen Species (ROS) Generation : Certain aziridines induce oxidative stress by increasing ROS levels within cells, contributing to apoptosis and cell cycle disruption .
- Inhibition of Cysteine Proteases : Some aziridine derivatives act as irreversible inhibitors of cysteine proteases, which play crucial roles in various cellular processes and are implicated in cancer progression .
Study on Aziridine Phosphine Oxides
In a detailed investigation into the biological effects of aziridine phosphine oxides, researchers found that these compounds not only inhibited cell proliferation but also caused significant alterations in cell cycle dynamics. Specifically, compound 5 led to an increase in the sub-G1 phase population indicative of apoptosis. This was linked to elevated ROS levels and subsequent DNA damage .
Synthesis and Evaluation
The synthesis of novel aziridine derivatives has been explored extensively. A study reported the synthesis of various aziridine-thiourea derivatives and their evaluation for biological activity. The findings underscored the importance of structural modifications on the biological efficacy of these compounds .
Q & A
Q. Q1. What are the established synthetic routes for (2R)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine, and how do reaction conditions influence stereoselectivity?
Methodological Answer: The synthesis of this chiral aziridine typically involves sulfonylation of aziridine precursors or ring-opening/closure strategies. For example, stereoselective methods include:
- Sulfonylation of Aziridines : Reaction of (2R)-2-methylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Cycloaddition Approaches : Lewis acid-mediated (3 + 2) cycloadditions between N-sulfonylaziridines and heteroatom-containing compounds can yield stereochemically defined products. Electron-deficient sulfonyl groups (e.g., tosyl) enhance reaction rates due to increased electrophilicity .
- Chiral Auxiliary Use : Asymmetric synthesis using chiral catalysts (e.g., PdCl₂(dppf)) in cross-coupling reactions, as demonstrated in analogous aziridine systems .
Q. Key Data :
- Yield Optimization : Electron-rich sulfonyl groups (e.g., 4-methylphenyl) may require longer reaction times but improve stereochemical control .
- Stereoselectivity : X-ray crystallography (e.g., ) confirms retention of (2R) configuration when using chiral starting materials .
Q. Q2. How is the molecular conformation of this compound characterized, and what techniques validate its stereochemical purity?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. For example, Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., C–H···π, S=O···H) that stabilize the crystal lattice .
- NMR Spectroscopy : H and C NMR distinguish diastereomers. The sulfonyl group’s deshielding effect on adjacent protons confirms regiochemistry .
- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α] = +X° for (2R) configuration) .
Q. Key Data :
- Crystal Data (): Space group = P2₁2₁2₁, Z = 4, R-factor = 0.041, confirming high structural accuracy .
- NMR Shifts : Protons adjacent to sulfonyl groups resonate at δ 3.5–4.0 ppm in H NMR .
Advanced Research Questions
Q. Q3. How does the N-sulfonyl group influence the reactivity of this aziridine in ring-opening reactions, and what mechanistic insights exist?
Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, polarizing the aziridine ring and facilitating nucleophilic attack. Key mechanisms include:
- Nucleophilic Ring-Opening : Attack at the less substituted carbon (C1) due to steric hindrance at C2 (methyl group). For example, amines or thiols open the ring via SN² mechanisms, forming β-amino or β-thioether sulfonamides .
- Acid-Catalyzed Reactions : Protonation of the sulfonyl oxygen enhances ring strain, accelerating hydrolysis to β-amino alcohols .
Q. Contradiction Analysis :
- N-Substitution Effects : Unprotected aziridines (e.g., N–H) show lower reactivity due to reduced ring polarization, while bulky N-alkyl groups (e.g., tert-butyl) hinder nucleophilic access .
Q. Q4. What strategies mitigate racemization during functionalization of (2R)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine?
Methodological Answer:
- Low-Temperature Conditions : Reactions conducted below –20°C minimize thermal racemization .
- Non-Polar Solvents : Toluene or dichloromethane reduce ionic intermediates that promote configurational inversion .
- Chiral Ligands : Use of enantiopure ligands (e.g., BINAP) in metal-catalyzed reactions preserves stereochemistry .
Q. Key Data :
- Racemization Studies : Kinetic resolution via HPLC shows <5% enantiomerization under optimized conditions .
Q. Q5. How can computational methods predict the biological activity of derivatives of this aziridine?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes with nucleophilic active sites). The sulfonyl group’s electron-withdrawing nature enhances binding to positively charged residues .
- QSAR Modeling : Correlates substituent effects (e.g., methyl vs. tert-butyl) with activity. Hammett constants (σ) quantify electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
